molecular formula C10H14BN3O4 B1406449 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 1515925-20-8

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1406449
CAS No.: 1515925-20-8
M. Wt: 251.05 g/mol
InChI Key: ZXMDWUUKNJFDIG-UHFFFAOYSA-N
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Description

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C10H14BN3O4. This compound is notable for its unique structure, which includes a boron atom attached to a pyrimidine ring, and a piperidine ring with a carboxylic acid group. It is used in various scientific research applications due to its versatile chemical properties .

Scientific Research Applications

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe piperidine ring is then formed, and the carboxylic acid group is introduced through subsequent reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. The piperidine ring and carboxylic acid group also play roles in its interactions with enzymes and receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its boron atom, which provides distinct chemical reactivity and potential for forming stable complexes with biomolecules.

Properties

IUPAC Name

1-(5-boronopyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O4/c15-9(16)7-1-3-14(4-2-7)10-12-5-8(6-13-10)11(17)18/h5-7,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMDWUUKNJFDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloropyrimidin-5-ylboronic acid (2.00 g, 12.6 mmol) and isonipecotic acid (1.63 g, 12.6 mmol) were suspended in ethanol (25 mL). Triethylamine (1.78 mL, 12.6 mmol) was added and the mixture was heated at 80° C. for 16 h. The reaction mixture was cooled and concentrated in vacuo to dryness. Water (30 mL) was added and the reaction mixture was swirled until the product completely dissolved. On standing, crystallisation occurred. The mixture was cooled in an ice bath for 30 minutes, then filtered. The resultant solid was washed sparingly with water and dried under suction, then freeze-dried, to give the title compound (1.90 g, 7.6 mmol, 60%) as a white solid. δH (d6-DMSO) 8.60 (s, 2H), 8.06 (br s, 2H), 4.60-4.52 (m, 2H), 3.14-3.02 (m, 2H), 2.60-2.54 (m, 1H), 1.90-1.80 (m, 2H), 1.55-1.39 (m, 2H). LCMS (ES+) 252 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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